molecular formula C32H72IN4P B14422646 N,N,N',N',N'',N'',N''',N'''-Octabutyl-1-iodo-lambda~5~-phosphanetetramine CAS No. 83978-64-7

N,N,N',N',N'',N'',N''',N'''-Octabutyl-1-iodo-lambda~5~-phosphanetetramine

Cat. No.: B14422646
CAS No.: 83978-64-7
M. Wt: 670.8 g/mol
InChI Key: UEVBMHCLLLDOJI-UHFFFAOYSA-N
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Description

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine is a complex organophosphorus compound It is characterized by the presence of multiple butyl groups and an iodine atom attached to a lambda5 phosphorus center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine typically involves the reaction of a phosphorus compound with butyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in studies involving phosphorus metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1-iodo-lambda~5~-phosphanetetramine
  • N,N,N’,N’-Tetraethyl-1-iodo-lambda~5~-phosphanetetramine
  • N,N,N’,N’-Tetra-n-propyl-1-iodo-lambda~5~-phosphanetetramine

Uniqueness

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine is unique due to its higher number of butyl groups, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

83978-64-7

Molecular Formula

C32H72IN4P

Molecular Weight

670.8 g/mol

IUPAC Name

N-butyl-N-[tris(dibutylamino)-iodo-λ5-phosphanyl]butan-1-amine

InChI

InChI=1S/C32H72IN4P/c1-9-17-25-34(26-18-10-2)38(33,35(27-19-11-3)28-20-12-4,36(29-21-13-5)30-22-14-6)37(31-23-15-7)32-24-16-8/h9-32H2,1-8H3

InChI Key

UEVBMHCLLLDOJI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(N(CCCC)CCCC)(N(CCCC)CCCC)(N(CCCC)CCCC)I

Origin of Product

United States

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